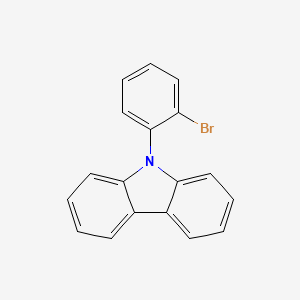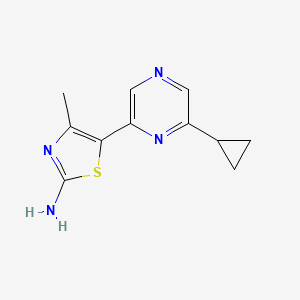![molecular formula C11H19NO3 B1444531 (2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid CAS No. 1567974-52-0](/img/structure/B1444531.png)
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid
Descripción general
Descripción
“(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1567974-52-0 . It has a molecular weight of 213.28 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}propanoic acid . The InChI code for this compound is 1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15)/t6-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.28 . It is a powder and is typically stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Stereochemistry
- Studies on compounds similar to “(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid” have focused on understanding their stereochemistry and exploring efficient synthesis pathways. For instance, the synthesis and stereochemical analysis of grenadamide and its enantiomers highlight the importance of understanding chiral properties in chemical synthesis (Dulayymi, Baird, & Jones, 2004). Additionally, the development of asymmetric total syntheses for related cyclopropyl compounds demonstrates advances in chiral synthesis techniques (Mohapatra, Guguloth, & Yadav, 2012).
Pharmacokinetic and Antiepileptic Activity
- Pharmacokinetic studies and the evaluation of antiepileptic activities of tetramethylcyclopropane analogues, including derivatives similar to the compound , have provided insights into the potential therapeutic applications of these compounds. These studies have shown promising anticonvulsant profiles and metabolic stability, suggesting a pathway for developing new antiepileptic drugs (Bialer et al., 1996).
Catalysis and Organic Synthesis
- The use of N-formyl dehydroamino esters in enantioselective Rh-catalyzed hydrogenation processes, employing monodentate phosphoramidites as chiral ligands, showcases the role of formamido compounds in facilitating asymmetric synthesis. These findings highlight the versatility of formyl protection and its removal under mild conditions, which is crucial for the synthesis of various organic compounds with high enantioselectivity (Panella et al., 2006).
Material Science and Analytical Chemistry
- Research on the solid-liquid equilibrium in the system of propanoic acid-formamide provides valuable data for understanding the phase behavior of similar formamido compounds. This knowledge is essential for designing and optimizing processes in materials science and chemical engineering (Sedlakova, Malijevská, & Bureš, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2R)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6(9(14)15)12-8(13)7-10(2,3)11(7,4)5/h6-7H,1-5H3,(H,12,13)(H,14,15)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTUUQYHMYMMNA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1C(C1(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1C(C1(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



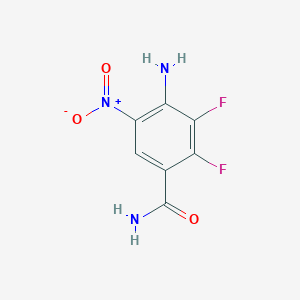
![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)
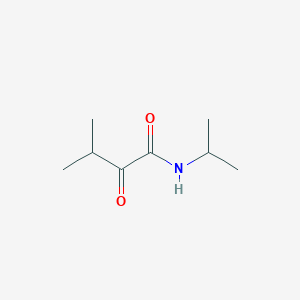
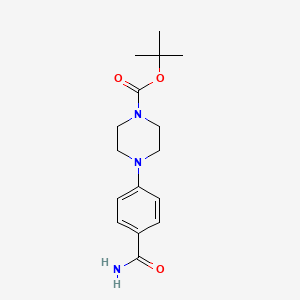
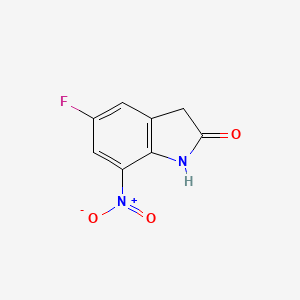
![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
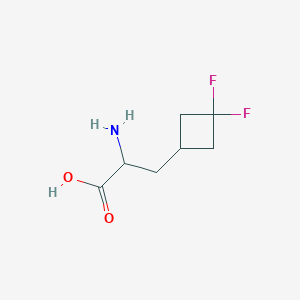
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
![3-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B1444460.png)
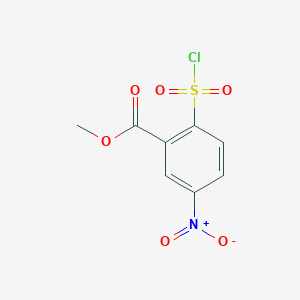
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
